molecular formula C12H16N2O3 B1283003 Ethyl 6-morpholinonicotinate CAS No. 252944-02-8

Ethyl 6-morpholinonicotinate

Cat. No.: B1283003
CAS No.: 252944-02-8
M. Wt: 236.27 g/mol
InChI Key: XZINZIKSHPDGED-UHFFFAOYSA-N
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Description

Ethyl 6-morpholinonicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-morpholinonicotinate typically involves the reaction of 6-chloronicotinic acid with morpholine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include maintaining the temperature between 80-100°C and using an alcohol solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-morpholinonicotinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted nicotinates .

Scientific Research Applications

Ethyl 6-morpholinonicotinate is utilized in a variety of scientific research applications:

    Chemistry: It serves as a versatile building block in the synthesis of various organic compounds.

    Biology: It is used in the study of biological pathways and enzyme interactions.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-morpholinonicotinate involves its interaction with specific molecular targets and pathways. It shows its action by central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . This makes it a valuable compound in the study of cellular processes and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-morpholinonicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    6-Morpholinonicotinic acid: The acid form of the compound, lacking the ester group.

    6-Chloronicotinic acid: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific ester group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications .

Properties

IUPAC Name

ethyl 6-morpholin-4-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(15)10-3-4-11(13-9-10)14-5-7-16-8-6-14/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINZIKSHPDGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558624
Record name Ethyl 6-(morpholin-4-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252944-02-8
Record name Ethyl 6-(4-morpholinyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252944-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(morpholin-4-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 6-chloronicotinate (5.0 g) and morpholine (10 ml) were mixed and then heated to 100° C. In less than 5 minutes at this temperature, a thick paste formed. Acetonitrile (15 ml) was added and heating was continued overnight at 90° C. The mixture was cooled, diluted with water and extracted with ethyl acetate. The organic layer was dried and concentrated in vacuo to give ethyl 6-morpholin-4-ylpyridine-3-carboxylate as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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